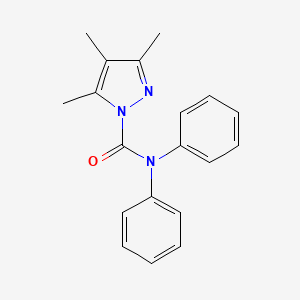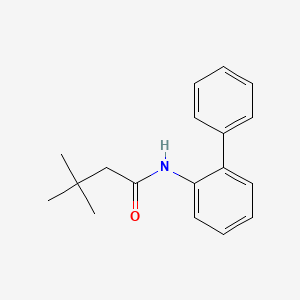![molecular formula C19H16N2O2 B5767645 5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly known as PIA, and it belongs to the class of anthraquinone derivatives. In
作用機序
The mechanism of action of PIA is not fully understood. However, studies have suggested that PIA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, PIA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PIA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that PIA can induce mitochondrial dysfunction, oxidative stress, and DNA damage in cancer cells. Additionally, PIA has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and DNA repair.
実験室実験の利点と制限
PIA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, PIA exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, PIA also has some limitations for lab experiments. It has been found to exhibit low solubility in aqueous solutions, which may limit its bioavailability. Additionally, PIA may exhibit toxicity towards normal cells, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on PIA. One potential direction is to explore the use of PIA as a building block for the synthesis of new organic materials with improved optical and electronic properties. Additionally, further studies are needed to elucidate the mechanism of action of PIA and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the safety and toxicity profile of PIA in vivo, which may help to determine its potential as a therapeutic agent.
合成法
The synthesis method of PIA involves the reaction of 1-piperidinylamine with anthraquinone-2-carboxylic acid in the presence of phosphorus oxychloride. This reaction results in the formation of PIA as a yellow crystalline solid. The purity of the compound can be improved by recrystallization using suitable solvents.
科学的研究の応用
PIA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, PIA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, PIA has been found to possess antimicrobial, antifungal, and antiviral properties.
In material science, PIA has been used as a building block for the synthesis of various organic materials, including organic semiconductors and light-emitting diodes. PIA-based materials have been found to exhibit excellent optical and electronic properties, making them suitable for use in various electronic devices.
特性
IUPAC Name |
10-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-12-6-2-3-7-13(12)19-16-14(20-23-19)8-9-15(17(16)18)21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDANBIFDCNTTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)

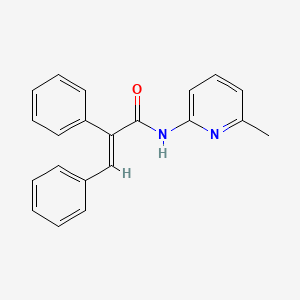
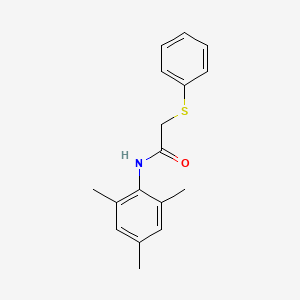
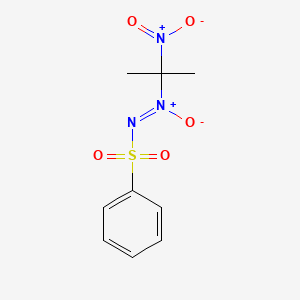
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
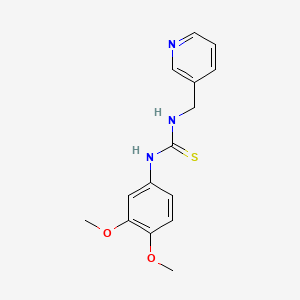
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
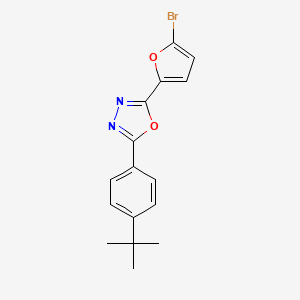
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
